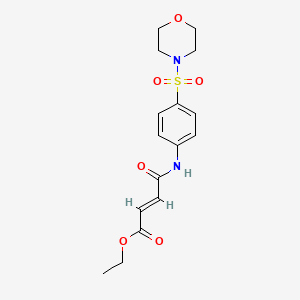

(E)-ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoate

描述

(E)-Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoate is a β-keto ester derivative characterized by a morpholinosulfonyl-substituted aniline moiety. This compound is structurally related to a class of α,β-unsaturated carbonyl derivatives, which are often explored for their reactivity and bioactivity .

属性

IUPAC Name |

ethyl (E)-4-(4-morpholin-4-ylsulfonylanilino)-4-oxobut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O6S/c1-2-24-16(20)8-7-15(19)17-13-3-5-14(6-4-13)25(21,22)18-9-11-23-12-10-18/h3-8H,2,9-12H2,1H3,(H,17,19)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILMTKPJJIHUTL-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoate typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-(morpholinosulfonyl)aniline. This intermediate is then reacted with ethyl acetoacetate under basic conditions to form the final product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed.

化学反应分析

Types of Reactions

(E)-ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoate can undergo various types of chemical reactions, including:

Oxidation: The enone moiety can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: The compound can be reduced to form saturated derivatives, often using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate.

Reduction: Sodium borohydride (NaBH4) and palladium on carbon (Pd/C) with hydrogen gas are frequently used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

科学研究应用

Chemistry

In chemistry, (E)-ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules. Its ability to undergo various chemical transformations makes it a versatile tool in the study of biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its reactive functional groups. It may also find applications in the development of new catalysts or as an intermediate in the synthesis of specialty chemicals.

作用机制

The mechanism by which (E)-ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The enone moiety can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic residues in proteins, thereby altering their function.

相似化合物的比较

Substituent Variations and Structural Features

The table below highlights key structural analogs and their substituents, with comparisons to the target compound:

Physicochemical Properties

- Solubility: The morpholinosulfonyl group enhances solubility in polar solvents (e.g., DMF, methanol) compared to tert-butyl or benzo[b]thiophene derivatives, which are more lipophilic .

- Stability: β-Keto esters are prone to keto-enol tautomerism, but electron-withdrawing groups (e.g., –F, –SO₂–) stabilize the keto form. The morpholinosulfonyl group may further stabilize via resonance .

生物活性

(E)-ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H20N2O4S

- Molecular Weight : 368.44 g/mol

- CAS Number : 84269-41-0

The compound acts primarily as an inhibitor of certain protein kinases, which play crucial roles in various cellular processes. The inhibition of these kinases can lead to significant effects on cell proliferation and apoptosis. Specifically, it has been noted for its activity against JAK kinases, which are involved in signaling pathways related to immune response and cell growth.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the following mechanisms:

- Inhibition of Cell Proliferation : The compound effectively reduces the proliferation rate of cancer cells by interfering with key signaling pathways.

- Induction of Apoptosis : It promotes programmed cell death, which is essential for eliminating cancerous cells.

Enzyme Inhibition

The compound has also been characterized as a potent inhibitor of glutathione S-transferases (GSTs), enzymes that are crucial for detoxification processes in cells. By inhibiting these enzymes, the compound may enhance the effectiveness of chemotherapeutic agents by preventing drug resistance.

Case Studies

-

Study on Cancer Cell Lines :

- A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.

- The IC50 value was determined to be approximately 25 µM, indicating a strong cytotoxic effect.

-

In Vivo Studies :

- In animal models, administration of the compound led to a marked decrease in tumor size and weight, supporting its potential as an effective anticancer agent.

Data Table: Summary of Biological Activities

常见问题

Q. What is the recommended synthetic route for (E)-ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoate?

Methodological Answer: The compound is typically synthesized via a multi-step procedure:

Sulfonylation: Introduce the morpholinosulfonyl group to 4-nitroaniline using morpholine and sulfur trioxide under controlled anhydrous conditions .

Reduction: Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂) .

Coupling Reaction: React the amine with (E)-ethyl 4-chloro-4-oxobut-2-enoate using a coupling agent like DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane .

Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the purity and structural integrity of the compound be verified?

Methodological Answer:

- Purity Analysis: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA; UV detection at 254 nm) to confirm ≥95% purity .

- Structural Confirmation:

Q. What are the key stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions: Store at –20°C in amber vials under inert gas (argon or nitrogen) to prevent hydrolysis of the ester group or oxidation of the sulfonamide .

- Stability Monitoring: Periodically assess degradation via TLC or HPLC. Degradation products (e.g., free acid from ester hydrolysis) appear as additional peaks in chromatograms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to enhance sulfonylation efficiency. Lower yields in THF due to poor sulfonamide solubility .

- Catalyst Optimization: Compare coupling agents (e.g., EDC vs. DCC) for amide bond formation. HOBt additives reduce racemization .

- Temperature Control: Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonation) .

Q. How should conflicting spectral data (e.g., NMR vs. IR) be resolved during structural analysis?

Methodological Answer:

Q. What strategies are effective for evaluating the compound’s biological activity in vitro?

Methodological Answer:

- Targeted Assays: Screen against kinase or protease targets using fluorescence-based assays (e.g., FRET for enzyme inhibition) .

- SAR Studies: Synthesize analogs (e.g., morpholino-to-piperazine substitution) to identify critical functional groups for activity .

- Molecular Docking: Perform in silico simulations (AutoDock Vina) to predict binding modes to sulfonamide-sensitive enzymes .

Q. How can degradation pathways be systematically characterized?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。